Cas no 6869-51-8 (5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid)

5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid structure
6869-51-8 structure
Product name:5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid
CAS No:6869-51-8
MF:C29H44O10
MW:552.653670310974
CID:1997990
PubChem ID:441865

5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid Chemical and Physical Properties

Names and Identifiers

    • 5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid
    • 5,11alpha,14-trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolide
    • Lokundjosid
    • lokundjoside
    • 3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-5,11,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-1
    • 3β-[(6-Deoxy-α-L-mannopyranosyl)oxy]-5,11α,14-trihydroxy-5β-card-20(22)-enolide
    • 3beta-(6-deoxy-alpha-L-mannopyranosyloxy)-5,11alpha,14-trihydroxy-5beta-card-20(22)-enolide
    • 3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-5,11,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
    • (3beta,5beta,11alpha)-3-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11,14-trihydroxycard-20(22)-enolide
    • C08874
    • Locundioside
    • Bipindogenin 3-O-alpha-L-rhamnoside
    • 6869-51-8
    • CHEBI:27799
    • DTXSID101127476
    • AKOS040751332
    • Cuspidoside
    • Q27103341
    • LMST01120014
    • (3I(2),5I(2),11I+/-)-3-[(6-Deoxy-I+/--L-mannopyranosyl)oxy]-5,11,14-trihydroxycard-20(22)-enolide
    • Inchi: InChI=1S/C29H44O10/c1-14-22(32)23(33)24(34)25(38-14)39-16-4-7-26(2)21-18(5-8-28(26,35)11-16)29(36)9-6-17(15-10-20(31)37-13-15)27(29,3)12-19(21)30/h10,14,16-19,21-25,30,32-36H,4-9,11-13H2,1-3H3/t14-,16-,17+,18+,19+,21+,22-,23+,24+,25-,26+,27+,28-,29-/m0/s1
    • InChI Key: WRORFDCUNLGVJF-WGLBOFLQSA-N
    • SMILES: CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)C)O)O)O

Computed Properties

  • Exact Mass: 552.29344760g/mol
  • Monoisotopic Mass: 552.29344760g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 3
  • Complexity: 1030
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 14
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 166Ų

Experimental Properties

  • Density: 1.1505 (rough estimate)
  • Melting Point: 255°C
  • Boiling Point: 543.19°C (rough estimate)
  • Refractive Index: 1.5376 (estimate)

5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid Related Literature

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd